1-Methyl-4-(trifluoromethoxy)piperidine
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Overview
Description
1-Methyl-4-(trifluoromethoxy)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a methyl group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(trifluoromethoxy)piperidine typically involves the introduction of the trifluoromethoxy group onto a piperidine ring. One common method includes the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(trifluoromethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of deoxygenated derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-Methyl-4-(trifluoromethoxy)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(trifluoromethoxy)piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Methylpiperidine: Lacks the trifluoromethoxy group, resulting in different chemical properties.
4-(Trifluoromethoxy)piperidine: Similar structure but without the methyl group.
1-Methylpiperidine: Lacks the trifluoromethoxy group.
Uniqueness: 1-Methyl-4-(trifluoromethoxy)piperidine is unique due to the presence of both the methyl and trifluoromethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H12F3NO |
---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
1-methyl-4-(trifluoromethoxy)piperidine |
InChI |
InChI=1S/C7H12F3NO/c1-11-4-2-6(3-5-11)12-7(8,9)10/h6H,2-5H2,1H3 |
InChI Key |
AXMTTZFSNHUPLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(F)(F)F |
Origin of Product |
United States |
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